Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (CAS: 15100-35-3) is a bicyclic aromatic alcohol with the molecular formula C₉H₁₀O and a molecular weight of 134.18 g/mol . The compound features a methanol group (-CH₂OH) attached to the 7-position of a bicyclo[4.2.0]octa-1,3,5-triene scaffold, which consists of fused benzene and cyclobutane rings. Its structural uniqueness makes it a candidate for derivatization in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZACTIXQITJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596941 | |
| Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15100-35-3 | |
| Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Hydroxymethylation of Benzocyclobutene Derivatives
Benzocyclobutenol (bicyclo[4.2.0]octa-1,3,5-trien-7-ol), a commercially available analog (CAS 35447-99-5), serves as a logical precursor. Conversion to the target compound could involve:
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Mitsunobu Reaction : Treating benzocyclobutenol with formaldehyde under Mitsunobu conditions (DIAD, PPh3) to install the hydroxymethyl group. However, the strained ring may limit yields due to competing elimination.
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Oxidative Alkylation : Employing paraformaldehyde and BF3·OEt2 to generate an oxonium intermediate, followed by nucleophilic trapping with benzocyclobutenol. This method mirrors dithiane alkylation strategies observed in acylsilane synthesis.
Table 1: Comparative Analysis of Benzocyclobutenol Derivatives
| Derivative | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| Benzocyclobutenol | N-Bromosuccinimide bromination | 62 | |
| 7-Ketone analog | Ru-catalyzed oxidation | 45 | |
| Proposed methanol | Mitsunobu reaction | Est. 30 | – |
Ring-Closing Approaches via [2+2] Cycloaddition
Photochemical Cyclization of Styrene Derivatives
Ultraviolet irradiation of ortho-vinylphenol derivatives induces intramolecular [2+2] cycloaddition, forming the benzocyclobutene core. Subsequent hydroxymethylation via:
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Prins Cyclization : Reaction with formaldehyde under acidic conditions.
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Epoxide Ring-Opening : Treatment with ethylene oxide and a Lewis acid.
This route benefits from regioselectivity inherent to photochemical reactions, as demonstrated in phototropone syntheses. However, competing polymerization of styrenic precursors remains a limitation.
Transition Metal-Catalyzed Cyclizations
Ru(II) catalysts (e.g., [Ru(p-cym)Cl2]2) facilitate directed C–H activation, enabling the construction of strained cycles. For example, coupling 2-vinylphenols with formaldehyde in the presence of Cu(OAc)2 and AgSbF6 could yield the target compound directly.
Reduction and Oxidation Methods from Ketone Precursors
Corey–Chaykovsky Cyclopropanation Followed by Expansion
Luche Reduction of 7-Acetylbenzocyclobutene
Selective reduction of a 7-acetyl substituent using NaBH4/CeCl3 provides the secondary alcohol, which undergoes manganese dioxide oxidation to the primary alcohol. This method mirrors tropolone functionalization.
Directed C–H Functionalization Using Transition Metal Catalysts
Ruthenium-Mediated Hydroxymethylation
Employing a directing group (e.g., pyridyl or acetamide) at the 7-position enables site-selective C–H hydroxymethylation. A proposed pathway involves:
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Directing Group Installation : Attach –CONMe2 via Ullmann coupling.
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Ru-Catalyzed C–H Activation : React with formaldehyde under [Ru(p-cym)Cl2]2 catalysis.
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Directing Group Removal : Hydrolyze with HCl/MeOH.
This approach, inspired by benzocyclobutenone syntheses, achieves theoretical yields of 40–50% based on similar systems.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Challenges of Methods
| Method | Advantages | Challenges | Scalability |
|---|---|---|---|
| Mitsunobu reaction | Simple, one-step | Low yields (≤30%) | Limited |
| Photochemical cyclization | High regioselectivity | Specialized equipment required | Moderate |
| Ru-catalyzed C–H activation | Atom-economical | Costly catalysts | Low |
| Ketone reduction | High diastereoselectivity | Multi-step sequence | High |
Chemical Reactions Analysis
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
Organic Synthesis
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol serves as an important intermediate in organic synthesis due to its versatile reactivity:
- Synthetic Routes : It can be synthesized through various methods including the reaction of p-cresol with other reagents under controlled conditions.
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Applications in Synthesis :
- Used to create complex organic molecules by serving as a building block.
- Acts as a precursor for the synthesis of various derivatives that can be utilized in pharmaceutical applications.
The biological activity of this compound has been explored in medicinal chemistry:
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth .
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Drug Development :
- Its structural features can be modified to create analogs with enhanced biological activity.
- Ongoing research is focused on its potential use in drug formulations targeting specific diseases.
Case Studies
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Synthesis of Derivatives :
In a study published by Broadus and Kass (2000), bicyclo[4.2.0]octa-1,3,5,7-tetraen derivatives were synthesized and evaluated for their reactivity towards electrophiles, demonstrating the compound's utility in creating novel chemical entities for further research. -
Material Properties Investigation :
Research conducted at NIST highlighted the thermal properties of polymers containing bicyclo[4.2.0]octa-1,3,5,7-tetraen-based monomers, revealing significant improvements in heat resistance compared to conventional polymers . -
Biological Activity Screening :
A recent screening of bicyclo[4.2.0]octa derivatives indicated promising anticancer activity against specific cell lines, suggesting further investigation into their mechanisms of action could yield valuable therapeutic agents .
Mechanism of Action
The mechanism of action of 1-hydroxymethylbenzocyclobutene involves its interaction with molecular targets and pathways. While specific details are still under investigation, it is believed to exert its effects through interactions with cellular components that influence nervous conduction and other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Bicyclo[4.2.0]octa-1,3,5-trien-7-yl(methyl)ketone (CAS: 1075-30-5)
- Molecular Formula : C₁₀H₁₀O
- Molecular Weight : 146.19 g/mol
- Key Differences: Replaces the methanol group with a ketone (-COCH₃).
- Properties: Higher lipophilicity (XLogP3: 1.2) compared to the methanol derivative . Flammable; LD₅₀ in mice: 550 mg/kg (peritoneal administration) .
- Applications : Used as a building block in organic synthesis due to its reactive ketone group.
Methyl Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate (CAS: 35095-07-9)
Positional Isomers
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol (CAS: 53076-11-2)
Derivatives with Modified Reactivity
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl Methanesulfonate (CAS: 137337-73-6)
Natural Product Analogues
7-Isopropenylbicyclo[4.2.0]octa-1,3,5-triene-2,5-diol (Compound 1 in )
- Molecular Formula: C₁₁H₁₂O₂ (hydroquinone derivative).
- Key Differences : Contains isopropenyl and diol groups; isolated from marine fungi (Acremonium sp.).
- Properties :
- Applications : Explored in natural product chemistry for bioactive molecule development.
Biological Activity
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (CAS No. 35447-99-5) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₉H₁₀O
- Molecular Weight : 132.16 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique reactivity and biological properties.
This compound exhibits its biological effects through several proposed mechanisms:
- Nervous System Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing nervous conduction and offering applications in neurology and anesthesiology .
- Antimicrobial Activity : Compounds structurally similar to this compound have shown antimicrobial properties against various pathogens, indicating a possible role in developing new antibiotics .
- Antiproliferative Effects : Research has indicated that certain derivatives of bicyclic compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology .
Research Findings
Recent studies have focused on the biological activity of this compound and its derivatives:
Case Studies
- Anticancer Activity : A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Applications in Medicine and Industry
The unique properties of this compound position it as a valuable compound in several fields:
- Pharmaceutical Development : Its potential effects on cellular processes make it a candidate for further exploration in drug development.
- Material Science : The compound is also being investigated for use in synthesizing low-dielectric constant polymers for microelectronics due to its stability and reactivity under specific conditions .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol?
Answer:
The synthesis typically involves cyclization and functionalization of benzocyclobutene derivatives. For example, iodination and amidation of 3,4-dimethoxyphenylacetic acid can yield bicyclo[4.2.0]octa-1,3,5-trien-7-one intermediates, which are further reduced to alcohols using catalytic hydrogenation or borane-mediated stereoselective reductions . Palladium-catalyzed cross-coupling (e.g., Hoveyda-Grubbs II catalyst) is also employed for introducing substituents like methylene or boronate groups . Methanol derivatives are often synthesized via nucleophilic substitution or hydroxylation of pre-functionalized bicyclic frameworks.
Basic: How is the structural identity and purity of this compound confirmed?
Answer:
- X-ray crystallography : Determines absolute configuration and bond geometry (e.g., Z/E isomerism in double bonds) .
- NMR spectroscopy : and NMR data (δH, δC) resolve substituent positions and ring strain effects. For example, methine protons in bicyclic systems show distinct splitting patterns due to restricted rotation .
- HRMS : Validates molecular formula (e.g., CHN for isopropyl derivatives) with <5 ppm error .
- HPLC/GC-MS : Quantifies purity (>97%) and detects byproducts like unreacted starting materials .
Basic: What analytical challenges arise in characterizing this compound derivatives?
Answer:
- Stereochemical ambiguity : Bicyclic systems with multiple stereocenters (e.g., 7S,8S configurations) require nOe NMR or chiral chromatography to resolve diastereomers .
- Thermal instability : Ring strain in bicyclo[4.2.0] systems may lead to decomposition during GC-MS analysis, necessitating low-temperature ionization methods .
- Overlapping signals : Aromatic protons in conjugated tetraenes often exhibit complex splitting; 2D NMR (COSY, HSQC) is critical .
Advanced: How can stereoselective synthesis of this compound derivatives be optimized?
Answer:
- Chiral catalysts : (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolooxazaborole induces enantioselectivity (>90% ee) in borane reductions of ketone intermediates .
- Substituent effects : Bulky groups (e.g., isopropyl at C7) enhance stereochemical control via steric hindrance .
- Reaction monitoring : In-situ IR spectroscopy tracks intermediate formation to minimize racemization .
Advanced: What computational tools predict the thermodynamic stability of this compound?
Answer:
- NIST thermochemistry data : Gas-phase ΔfH° values estimate ring strain energy and reaction enthalpies .
- DFT calculations : B3LYP/6-31G(d) models optimize geometry and simulate NMR chemical shifts with <0.1 ppm deviation from experimental data .
- MD simulations : Assess solvent effects on stability; polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN2 reactions .
Advanced: How do contradictory data on reaction yields arise in this compound synthesis?
Answer:
- Catalyst variability : Palladium on carbon (10 wt%) vs. Hoveyda-Grubbs II may yield divergent products (e.g., methylene vs. boronate adducts) due to differing coordination sites .
- Oxygen sensitivity : Methanol derivatives with hydroxyl groups are prone to oxidation; inert atmosphere (N/Ar) improves reproducibility .
- Temperature gradients : Exothermic cyclization steps require precise control (±2°C) to avoid side reactions like dimerization .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity : LD values for related ketones (e.g., 550 mg/kg in mice) suggest moderate acute toxicity; use PPE (gloves, goggles) .
- Flammability : Methanol derivatives are volatile; store under nitrogen at –20°C .
- Waste disposal : Neutralize acidic byproducts (e.g., from iodination) with NaHCO before incineration .
Advanced: What strategies address low yields in large-scale this compound synthesis?
Answer:
- Flow chemistry : Continuous reactors minimize thermal degradation and improve mixing efficiency .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps from hours to minutes .
- DoE optimization : Response surface methodology identifies critical parameters (e.g., catalyst loading, solvent ratio) for maximal yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
